[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate
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Overview
Description
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indole and pyridine moieties, which are known for their biological activities and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyridine carboxylate group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The indole and pyridine moieties are known to interact with various biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-bromopyridine-3-carboxylate: Similar structure with a bromine atom instead of chlorine.
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-fluoropyridine-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.
[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-iodopyridine-3-carboxylate: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate lies in its specific combination of indole and pyridine moieties with a chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
386279-40-9 |
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Molecular Formula |
C17H15ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-8-12-4-2-3-5-14(12)20(11)16(21)10-23-17(22)13-6-7-15(18)19-9-13/h2-7,9,11H,8,10H2,1H3 |
InChI Key |
GPTZJXYAFZJEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC(=O)C3=CN=C(C=C3)Cl |
solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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